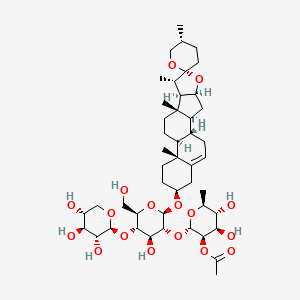

2''-O-Acetylsprengerinin C

Descripción

Propiedades

IUPAC Name |

[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72O17/c1-20-9-14-46(56-18-20)21(2)32-30(63-46)16-28-26-8-7-24-15-25(10-12-44(24,5)27(26)11-13-45(28,32)6)59-43-40(62-42-39(58-23(4)48)35(52)33(50)22(3)57-42)37(54)38(31(17-47)60-43)61-41-36(53)34(51)29(49)19-55-41/h7,20-22,25-43,47,49-54H,8-19H2,1-6H3/t20-,21+,22+,25+,26-,27+,28+,29-,30+,31-,32+,33+,34+,35-,36-,37+,38-,39-,40-,41+,42+,43-,44+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAMOXMEKMIFIR-BDMYDKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 2''-O-Acetylsprengerinin C from Ophiopogon japonicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and preliminary biological characterization of 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) derived from the roots of Ophiopogon japonicus. This document details the experimental protocols for extraction, purification, and outlines potential biological activities based on existing research on related compounds from the same plant source.

Introduction

Ophiopogon japonicus, commonly known as Mondo grass or Mai Men Dong in traditional Chinese medicine, is a rich source of various bioactive compounds, including steroidal saponins (B1172615). These saponins have garnered significant interest in the scientific community for their diverse pharmacological effects, including anti-inflammatory, cytotoxic, and cardioprotective properties. Among these, this compound is a noteworthy steroidal saponin. This guide offers a detailed methodology for its isolation and provides context for its potential therapeutic applications.

Data Presentation

While specific quantitative data for the isolation of this compound is not extensively available in public literature, the following table summarizes the typical enrichment of total steroidal saponins (TSS) from Ophiopogon japonicus, which provides a reasonable expectation for the isolation process of a specific constituent like this compound.

| Parameter | Crude Extract | Resin-Enriched Fraction |

| Total Steroidal Saponin Content (%) | 1.83 | 13.86 |

| Enrichment Fold | - | 7.59 |

| Recovery Yield (%) | - | 82.68 |

Table 1: Enrichment of Total Steroidal Saponins (TSS) from the Fibrous Roots of Ophiopogon japonicus using Macroporous Adsorption Resin Chromatography. Data is indicative of a general enrichment process and not specific to this compound.[1]

Experimental Protocols

The isolation of this compound from the roots of Ophiopogon japonicus involves a multi-step process encompassing extraction and several chromatographic purification stages.

Extraction

The initial step involves the extraction of crude saponins from the dried and powdered roots of Ophiopogon japonicus.

-

Plant Material: 15.5 kg of dried and powdered roots of O. japonicus.

-

Solvent: 75% Ethanol (EtOH).

-

Procedure:

-

Reflux the powdered plant material with 60 L of 75% EtOH for 1.5 hours.

-

Repeat the extraction process three times.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue (approximately 825 g).[2]

-

Macroporous Resin Column Chromatography

The crude extract is then subjected to macroporous resin chromatography to enrich the steroidal saponin fraction.

-

Resin: D101 macroporous resin.

-

Procedure:

-

Suspend the crude residue in water.

-

Apply the suspension to a D101 macroporous resin column.

-

Elute successively with gradients of EtOH–H₂O (0:100, 30:70, 70:30, and 95:5, v/v) to yield four sub-fractions.[2]

-

The fraction eluted with 70:30 EtOH-H₂O is typically enriched with steroidal saponins.

-

Liquid-Liquid Extraction

Further purification is achieved through liquid-liquid extraction.

-

Procedure:

-

Suspend the saponin-rich fraction in water.

-

Extract successively with ethyl acetate (B1210297) (3 x 10 L) and n-butyl alcohol (3 x 10 L).

-

The n-butyl alcohol extract, which contains the majority of the steroidal saponins, is collected and concentrated.[2]

-

Silica (B1680970) Gel Column Chromatography

The n-butyl alcohol extract is then separated using silica gel column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of Chloroform-Methanol-Water (CHCl₃–MeOH–H₂O) from 90:10:1 to 10:90:5 (v/v).

-

Procedure:

-

Apply the concentrated n-butyl alcohol extract to a silica gel column.

-

Elute with the solvent gradient to obtain multiple sub-fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC).[2]

-

Preparative High-Performance Liquid Chromatography (PHPLC)

The final purification of this compound is achieved using preparative HPLC.

-

Stationary Phase: C18 reversed-phase silica gel.

-

Detection: Evaporative Light Scattering Detector (ELSD) and Diode Array Detector (DAD).

-

Procedure:

-

Pool the fractions from the silica gel column that contain the target compound based on TLC analysis.

-

Inject the pooled fractions into a preparative HPLC system.

-

Isolate the peak corresponding to this compound.

-

Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

-

Visualization of Experimental Workflow

Caption: Isolation workflow for this compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on other steroidal saponins from Ophiopogon japonicus provides valuable insights into its potential pharmacological effects.

Cytotoxic Activity

Several steroidal saponins isolated from Ophiopogon japonicus have demonstrated in vitro cytotoxic activities against various human cancer cell lines, including MDA-MB-435 (melanoma), HepG2 (liver cancer), and A549 (lung cancer).[2] This suggests that this compound may also possess anticancer properties.

Anti-inflammatory Activity

Extracts of Ophiopogon japonicus and its isolated steroidal saponins have been shown to exhibit significant anti-inflammatory effects. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

The canonical NF-κB signaling pathway is a likely target for the anti-inflammatory action of steroidal saponins. In this pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory mediators. Steroidal saponins may interfere with this cascade at one or more steps.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a framework for the isolation of this compound from Ophiopogon japonicus and highlights its potential as a bioactive compound. The detailed experimental protocols offer a practical starting point for researchers interested in natural product chemistry and drug discovery. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. The information presented here serves as a valuable resource for scientists in academia and industry who are engaged in the development of novel therapeutics from natural sources.

References

- 1. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2''-O-Acetylsprengerinin C: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the methodologies typically employed for the isolation and characterization of such compounds. While the original publication detailing the complete elucidation of this compound could not be definitively located in publicly accessible databases, this document compiles available information and presents established protocols for the analysis of related natural products.

Introduction

This compound is a complex natural product belonging to the class of steroidal saponins (B1172615). These compounds are characterized by a steroidal aglycone linked to one or more sugar moieties. Saponins from Ophiopogon japonicus have garnered significant interest due to their diverse biological activities, including potential cytotoxic and antioxidant effects. A thorough understanding of the precise chemical structure and stereochemistry of this compound is paramount for elucidating its mechanism of action and exploring its therapeutic potential.

Chemical Structure and Properties

Based on available data, the fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1220707-33-4 |

| Molecular Formula | C₄₆H₇₂O₁₇ |

| Molecular Weight | 897.07 g/mol |

| Aglycone | Ruscogenin (B1680278) |

The core structure is based on the spirostanol (B12661974) aglycone, ruscogenin. The stereochemistry of the aglycone and the precise linkage and composition of the sugar chain, including the position of the acetyl group, are critical determinants of its biological function. A proposed structure based on the SMILES code is presented in Figure 1.

Figure 1: Proposed Chemical Structure of this compound

Caption: A placeholder for the 2D chemical structure of this compound.

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers in both the ruscogenin aglycone and the sugar moieties. The stereochemical configuration of ruscogenin is well-established. However, the anomeric configurations (α or β) of the glycosidic linkages and the stereochemistry of the sugar units themselves are crucial for the overall three-dimensional structure and must be determined experimentally.

Key stereochemical aspects to consider include:

-

The (25R) or (25S) configuration of the spirostanol side chain.

-

The configuration of all chiral centers within the steroid nucleus.

-

The D- or L- configuration of each monosaccharide unit.

-

The α- or β- anomeric configuration of each glycosidic bond.

Experimental Protocols

The following sections outline the typical experimental workflow for the isolation and structural elucidation of steroidal saponins like this compound from Ophiopogon japonicus.

Isolation and Purification Workflow

The isolation of this compound from the roots of Ophiopogon japonicus generally follows a multi-step chromatographic process.

Caption: General workflow for the isolation of this compound.

Structural Elucidation Methodology

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.

Caption: Methodological flow for the structural elucidation of this compound.

Quantitative Data

While the specific ¹H and ¹³C NMR data for this compound are not available in the searched literature, the following tables represent the type of data that would be generated during its structural elucidation. The chemical shifts are highly dependent on the solvent used for analysis (commonly pyridine-d₅, methanol-d₄, or DMSO-d₆).

Table 1: Representative ¹H NMR Data for a Steroidal Saponin Aglycone (Ruscogenin Moiety)

| Proton | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |

| H-3 | 3.5 - 4.0 | m |

| H-6 | 5.3 - 5.6 | br d |

| H-16 | 4.4 - 4.8 | m |

| H-21 (CH₃) | 1.0 - 1.2 | d |

| H-19 (CH₃) | 1.0 - 1.3 | s |

| H-18 (CH₃) | 0.8 - 1.0 | s |

| H-27 (CH₃) | 0.6 - 0.8 | d |

Table 2: Representative ¹³C NMR Data for a Steroidal Saponin (Ruscogenin and Sugar Moieties)

| Carbon | Chemical Shift (δ) ppm (Typical Range) |

| Aglycone | |

| C-1 | 75 - 85 |

| C-3 | 70 - 80 |

| C-5 | 140 - 145 |

| C-6 | 120 - 125 |

| C-16 | 80 - 85 |

| C-22 | 108 - 112 |

| Sugar Moieties | |

| Anomeric C (C-1', C-1'', etc.) | 95 - 108 |

| Other Sugar Carbons | 60 - 85 |

| Acetyl Group | |

| C=O | 170 - 175 |

| CH₃ | 20 - 25 |

Signaling Pathways and Biological Activity

Saponins from Ophiopogon japonicus have been reported to exhibit a range of biological activities. For instance, some saponins from this plant have been shown to induce apoptosis in cancer cells and possess antioxidant properties. The specific signaling pathways modulated by this compound have not yet been elucidated. A hypothetical signaling pathway for apoptosis induction by a related saponin is depicted below.

Caption: Hypothetical extrinsic and intrinsic apoptosis pathways potentially modulated by this compound.

Conclusion

This compound is a steroidal saponin with a ruscogenin aglycone, isolated from Ophiopogon japonicus. While its definitive structural elucidation and biological activity profile require further investigation through the publication of primary research data, this guide provides a comprehensive framework for understanding its chemical nature. The methodologies outlined herein represent the standard approaches for the isolation and characterization of such complex natural products, providing a valuable resource for researchers in the fields of phytochemistry, medicinal chemistry, and drug discovery. Further studies are warranted to fully characterize this compound and unlock its potential therapeutic applications.

An In-depth Technical Guide to 2''-O-Acetylsprengerinin C: Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C is a naturally occurring steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus. As a member of the diverse saponin family, it is of interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural source, a hypothesized biosynthetic pathway, and general experimental protocols for its isolation and characterization. All quantitative and experimental data are presented to facilitate further research and drug development endeavors.

Natural Source

The sole reported natural source of this compound is the tuberous roots of the plant Ophiopogon japonicus, a member of the Liliaceae family. This plant is a well-known traditional Chinese medicine, and numerous studies have focused on the isolation and characterization of its rich content of steroidal saponins (B1172615).

Hypothesized Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated, a scientifically supported hypothetical pathway can be constructed based on the known biosynthesis of steroidal saponins and the compound's structure. The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through the formation of the key aglycone, ruscogenin, followed by glycosylation and acetylation steps.

The biosynthesis can be divided into four main stages:

-

Formation of the Triterpenoid Backbone: The pathway initiates with the cyclization of 2,3-oxidosqualene to form cycloartenol, a common precursor for plant steroids.

-

Conversion to Cholesterol: Cycloartenol undergoes a series of enzymatic modifications to yield cholesterol.

-

Formation of the Ruscogenin Aglycone: Cholesterol is then hydroxylated and further modified by cytochrome P450 monooxygenases (CYPs) to form the spirostanol (B12661974) aglycone, ruscogenin.

-

Glycosylation and Acetylation: Ruscogenin is subsequently glycosylated by UDP-glycosyltransferases (UGTs) that attach sugar moieties. The final step is the acetylation of one of the sugar residues by an acetyltransferase (AT) to yield this compound.

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Protocols

General Isolation and Purification Workflow

Unveiling the Profile of 2''-O-Acetylsprengerinin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus, presents a promising avenue for pharmacological research. This technical guide provides a comprehensive overview of its known physicochemical properties, solubility characteristics, and a generalized experimental workflow for its isolation and analysis. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information and provides a framework for future research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1220707-33-4 | [1][2] |

| Molecular Formula | C46H72O17 | [2] |

| Molecular Weight | 897.1 g/mol | [2] |

| Physical Description | Powder | [3] |

| Source | The roots of Ophiopogon japonicus | [3] |

Solubility Profile

This compound is reported to be soluble in several common laboratory solvents. This solubility profile is characteristic of many steroidal saponins (B1172615), which possess both lipophilic (the steroidal aglycone) and hydrophilic (the sugar moieties) components.

| Solvent | Solubility | Source |

| DMSO | Soluble | [1][3] |

| Pyridine | Soluble | [1][3] |

| Methanol | Soluble | [1][3] |

| Ethanol | Soluble | [1][3] |

Quantitative solubility data (e.g., in mg/mL or mmol/L) is not currently available.

Experimental Protocols

While a specific, detailed experimental protocol for the isolation and characterization of this compound could not be found in the reviewed literature, a general workflow can be inferred from standard phytochemical procedures for isolating steroidal saponins from Ophiopogon japonicus.

General Isolation and Purification Workflow

The isolation of steroidal saponins from plant material typically involves extraction, partitioning, and chromatographic separation.

References

Unveiling the Enigmatic Potential of 2''-O-Acetylsprengerinin C: A Call for Scientific Exploration

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast repository of natural products, steroidal saponins (B1172615) isolated from medicinal plants have consistently emerged as a promising source of bioactive compounds. One such molecule, 2''-O-Acetylsprengerinin C, a steroid isolated from the roots of Ophiopogon japonicus, presents a compelling yet largely unexplored frontier in pharmacology and drug discovery.

Currently, a comprehensive survey of publicly accessible scientific literature and databases reveals a significant gap in our understanding of the specific biological activities of this compound. While its existence and origin are documented, detailed in vitro and in vivo studies elucidating its potential therapeutic effects, underlying mechanisms of action, and quantitative pharmacological data remain conspicuously absent. This lack of information presents both a challenge and an opportunity for the scientific community.

Ophiopogon japonicus, the botanical source of this compound, has a long history of use in traditional medicine, particularly in East Asia. Modern research has begun to validate some of its traditional applications, attributing a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, to various compounds isolated from the plant. These findings provide a tantalizing clue, suggesting that this compound, as a constituent of this potent medicinal herb, may also possess significant pharmacological properties worthy of investigation.

The general class of steroidal saponins, to which this compound belongs, is renowned for its diverse biological activities. Many compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, anti-inflammatory properties through the modulation of signaling pathways such as NF-κB, and the ability to induce apoptosis. It is therefore plausible that this compound could exhibit similar activities.

Future Directions and a Call to Research

The current void in the scientific understanding of this compound underscores the urgent need for dedicated research to unlock its potential. Key areas of investigation should include:

-

In Vitro Screening: A comprehensive screening of this compound against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative potential.

-

Anti-inflammatory Assays: Investigation of its effects on key inflammatory mediators and signaling pathways in relevant cell-based models.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling cascades modulated by this compound to understand how it exerts its biological effects.

-

In Vivo Studies: Following promising in vitro results, evaluation of its efficacy and safety in preclinical animal models of relevant diseases.

The exploration of novel natural products like this compound is paramount for the discovery of next-generation therapeutics. Its structural uniqueness as a steroidal saponin (B1150181) from a well-established medicinal plant makes it a high-priority candidate for pharmacological investigation. The scientific community is encouraged to embrace this opportunity to characterize the biological profile of this enigmatic compound, which may hold the key to new treatments for a range of human ailments. Until such studies are conducted and their results published, the full therapeutic potential of this compound will remain an untapped resource in the vast pharmacopeia of the natural world.

Unveiling 2''-O-Acetylsprengerinin C: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin, a class of natural products known for their diverse biological activities. Its discovery and characterization are rooted in the phytochemical investigation of Asparagus sprengeri, a plant recognized for its rich composition of bioactive compounds. This technical guide provides an in-depth overview of the historical background, discovery, and experimental protocols associated with this compound and its parent compound, Sprengerinin C.

Historical Background and Discovery

The journey to identifying this compound began with the exploration of the chemical constituents of the plant Asparagus sprengeri (also known as Asparagus densiflorus 'Sprengeri').[1][2][3][4][5] This plant, belonging to the Asparagaceae family, has been a subject of phytochemical interest due to the presence of a wide array of secondary metabolites, particularly steroidal saponins (B1172615). These compounds are known to possess a range of biological effects, making them attractive targets for drug discovery.

The parent compound, Sprengerinin C , was first isolated and identified from Asparagus sprengeri. Its discovery was detailed in a study focused on the spirostanosides present in the plant.[6] this compound is a derivative of Sprengerinin C, featuring an acetyl group at the 2''-position of one of the sugar moieties. While the direct isolation of this compound from a natural source has not been extensively documented in readily available literature, its existence is inferred from the characterization of Sprengerinin C and the common practice of acetylating natural products to modify their bioactivity and pharmacokinetic properties.

Physicochemical Properties and Structure

The core structure of this compound is based on a spirostanol (B12661974) steroidal aglycone, which is characteristic of saponins found in the Asparagus genus. The addition of sugar chains (glycosylation) to this steroid backbone and the subsequent acetylation contribute to its unique chemical properties. The precise stereochemistry and the nature of the sugar units are critical for its biological function.

Table 1: Physicochemical Data for Sprengerinin C (Parent Compound)

| Property | Data |

| Molecular Formula | C₅₀H₈₂O₂₂ |

| Molecular Weight | 1035.18 g/mol |

| Source Organism | Asparagus sprengeri |

Note: Data for this compound is not available in public databases. The molecular formula and weight would be adjusted for the addition of an acetyl group (C₂H₂O).

Experimental Protocols

The isolation and structural elucidation of Sprengerinin C, the precursor to this compound, involved a series of chromatographic and spectroscopic techniques. The general workflow for such a process is outlined below.

General Experimental Workflow for Isolation and Structure Elucidation

Caption: General workflow for the isolation and structural elucidation of saponins.

Detailed Methodologies

-

Extraction and Fractionation: The dried and powdered plant material is typically extracted with a polar solvent like methanol. The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Saponins are often enriched in the n-BuOH fraction.

-

Chromatographic Purification: The saponin-rich fraction is subjected to multiple steps of column chromatography. This may include silica gel chromatography followed by octadecylsilyl (ODS) column chromatography. Final purification to obtain the pure compound is often achieved using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to elucidate the complete structure, including the sequence and linkage of the sugar moieties and their attachment to the aglycone.

-

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is not yet widely published, steroidal saponins from the Asparagus genus are known to exhibit a range of pharmacological effects, including anti-inflammatory, and cytotoxic activities. The acetylation of the sugar moiety in this compound could potentially enhance its membrane permeability and, consequently, its biological activity.

A plausible mechanism of action for steroidal saponins involves interaction with cell membranes, leading to pore formation or modulation of membrane-bound proteins. This can trigger downstream signaling cascades.

Postulated Signaling Pathway for Cytotoxic Activity

References

- 1. FPS051/FP051: Asparagus densiflorus 'Sprengeri' Sprengeri Asparagus Fern [edis.ifas.ufl.edu]

- 2. Sprengeri asparagus fern - KPU Plant DB [plantdatabase.kpu.ca]

- 3. Asparagus fern (Asparagus densiflorus 'Sprengeri') - PictureThis [picturethisai.com]

- 4. NParks | Asparagus densiflorus 'Sprengeri' [nparks.gov.sg]

- 5. Asparagus densiflorus Sprengeri Group (Asparagus, Asparagus Fern, Emerald Feather, Emerald Fern, Lace Fern, Plumosa Fern, Racemose Asparagus, Shatavari, Sprengeri Fern) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 6. CNP0271980.0 - COCONUT [coconut.naturalproducts.net]

Unraveling the Enigma: A Speculative Exploration of 2''-O-Acetylsprengerinin C's Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus, presents a compelling yet understudied profile for therapeutic development.[1] While direct experimental evidence elucidating its precise mechanism of action remains scarce, its structural classification as a steroidal saponin provides a foundation for informed speculation. This guide synthesizes the limited available information and draws parallels from related compounds to propose potential signaling pathways and a hypothetical framework for future investigation. The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural product.

Introduction to this compound

This compound belongs to the broad class of steroid compounds, which are known for their diverse and potent biological activities.[1][2] Natural products, particularly those with a steroidal backbone, have historically been a rich source of new therapeutic agents. The structural complexity of these molecules often translates to specific interactions with biological targets, leading to a range of physiological effects. While the specific bioactivities of this compound have not been extensively reported, related compounds from the same plant source and chemical class have demonstrated anti-inflammatory and antioxidant properties. This suggests that this compound may operate through similar molecular pathways.

Speculative Mechanisms of Action and Signaling Pathways

Based on the known biological activities of structurally similar steroidal saponins (B1172615) and other natural products, we can speculate on several potential signaling pathways that this compound may modulate.

Anti-Inflammatory Activity via NF-κB and MAPK Signaling

A common mechanism for anti-inflammatory natural products is the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.

It is plausible that this compound could:

-

Inhibit IKK (IκB kinase) activation , thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm and prevent its translocation to the nucleus.

-

Suppress the phosphorylation of key MAPK proteins such as p38, JNK, and ERK. The inhibition of these kinases would lead to a downstream reduction in the activation of transcription factors like AP-1, which also plays a role in inflammation.

Caption: Speculative inhibition of NF-κB and MAPK pathways.

Antioxidant Effects through Nrf2 Activation

Many natural products exert antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. This compound could potentially act as an inducer of this pathway.

Caption: Putative activation of the Nrf2 antioxidant pathway.

Hypothetical Experimental Protocols

To investigate the speculative mechanisms of action, a series of well-defined experiments would be required. The following outlines a hypothetical experimental workflow.

Cell Culture and Treatment

-

Cell Lines: Macrophage cell lines (e.g., RAW 264.7) for inflammation studies, and epithelial or fibroblast cell lines (e.g., HaCaT, NIH3T3) for antioxidant studies.

-

Treatment: Cells would be pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS) or an oxidative stressor (e.g., hydrogen peroxide - H₂O₂).

Key Experimental Assays

-

Western Blotting: To analyze the phosphorylation status of key signaling proteins such as IκBα, p65 (NF-κB), p38, JNK, ERK, and the nuclear translocation of Nrf2.

-

ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Quantitative PCR (qPCR): To measure the mRNA expression levels of inflammatory and antioxidant genes.

-

Immunofluorescence Microscopy: To visualize the nuclear translocation of NF-κB and Nrf2.

-

Reporter Gene Assays: To measure the transcriptional activity of NF-κB and Nrf2 using luciferase reporter constructs.

References

"2''-O-Acetylsprengerinin C" role in traditional medicine

An In-depth Technical Guide on 2''-O-Acetylsprengerinin C and its Role in Traditional Medicine

Introduction

This compound is a naturally occurring steroidal saponin. It is an acetylated derivative of Sprengerinin C, a compound found in medicinal plants such as Ophiopogon japonicus[1][2]. Plants containing these saponins (B1172615) have a history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM). This guide provides a technical overview of the available scientific data regarding this compound and its parent compound, Sprengerinin C, with a focus on their relevance to traditional medicinal applications and potential for modern drug development. Due to the limited specific research on this compound, this document primarily draws upon the data available for Sprengerinin C and the ethnomedicinal context of its source plants.

Traditional Medicine Context

The primary source of Sprengerinin C and its derivatives is Ophiopogon japonicus, a herb known as "Maidong" in Traditional Chinese Medicine[3][4]. In TCM, Maidong is traditionally used to nourish the yin, generate bodily fluids, moisten the lungs, and clear heart fire[3]. These applications translate to treating conditions such as dry cough, thirst, and irritability. The presence of bioactive steroidal saponins like Sprengerinin C is believed to contribute to these therapeutic effects.

Plants of the Dracaena and Sansevieria genera, which are related to Ophiopogon, are also utilized in various traditional medicine systems[5][6]. Extracts from these plants, sometimes known as "Dragon's Blood," are used for their purported analgesic, anti-inflammatory, antimicrobial, and antioxidant properties[5][7].

Pharmacological Activity and Quantitative Data

While specific pharmacological studies on this compound are not widely available, research on its parent compound, Sprengerinin C, has demonstrated significant biological activity. The primary documented activity is its cytotoxic effect against cancer cells.

| Compound | Cell Line | Activity Type | IC50 Value (μM) | Reference |

| Sprengerinin C | NCI-H460 (Human large cell lung carcinoma) | Cytotoxicity | 2.1 ± 0.8 | [8] |

This data indicates that Sprengerinin C has potent cytotoxic effects on this particular cancer cell line, suggesting its potential as an anticancer agent.

Experimental Protocols

The following is a generalized methodology for evaluating the cytotoxic effects of compounds like Sprengerinin C on cancer cell lines, based on standard laboratory practices.

Cell Culture and Treatment:

-

Cell Line Maintenance: The NCI-H460 human large cell lung carcinoma cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: A stock solution of Sprengerinin C is prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made with the culture medium to achieve the desired final concentrations.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of Sprengerinin C. A control group is treated with a corresponding concentration of DMSO.

Cytotoxicity Assay (MTT Assay):

-

Incubation: After a predetermined incubation period (e.g., 48 or 72 hours), 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Cell Cycle Analysis (Flow Cytometry):

-

Cell Treatment and Harvesting: Cells are treated with Sprengerinin C at its IC50 concentration for a specified time (e.g., 24 hours). Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining):

-

Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with Sprengerinin C.

-

Staining: The harvested cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The population of cells in different stages of apoptosis (early apoptotic, late apoptotic, and necrotic) is determined based on their fluorescence.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of Sprengerinin C have been attributed to its ability to induce apoptosis and cause cell cycle arrest in the G2/M phase in NCI-H460 cells[8].

Caption: Proposed mechanism of Sprengerinin C-induced cytotoxicity.

Caption: Experimental workflow for assessing Sprengerinin C's bioactivity.

Conclusion and Future Directions

This compound and its parent compound, Sprengerinin C, are bioactive steroidal saponins derived from plants with a rich history in traditional medicine. The documented cytotoxic effects of Sprengerinin C against lung cancer cells highlight a promising avenue for further research and drug development, providing a modern scientific basis for the traditional uses of plants like Ophiopogon japonicus.

Future research should focus on:

-

Isolating and characterizing the specific pharmacological activities of this compound to determine if the acetyl group modifies its bioactivity.

-

Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential and safety of these natural products.

-

Exploring the synergistic effects of these saponins with other phytochemicals present in the source plants.

References

- 1. Buy 7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone (EVT-1506551) | 80514-14-3 [evitachem.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. <i>Exploring the therapeutic potential of GC–MS separated compounds from Dracaena cinnabari</i> against dengue virus and <i>Aedes aegypti</i> using in silico tools - Journal of King Saud University - Science [jksus.org]

- 7. researchgate.net [researchgate.net]

- 8. Spirostane saponins with a rearranged A/B ring system isolated from the rhizomes of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Screening of 2''-O-Acetylsprengerinin C

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2''-O-Acetylsprengerinin C is a steroidal glycoside isolated from the root of Ophiopogon japonicus[1]. Natural products remain a vital source of novel therapeutic agents, and rigorous preliminary screening is the cornerstone of identifying promising candidates. This guide outlines a comprehensive in vitro screening strategy to evaluate the potential anticancer, anti-inflammatory, and antioxidant activities of this compound. The methodologies, data interpretation frameworks, and pathway analyses presented herein provide a robust foundation for its initial pharmacological assessment.

Part 1: Anticancer Activity Evaluation

A primary step in screening a novel compound is to assess its cytotoxic effects against various cancer cell lines. This is followed by mechanistic studies to determine if cell death occurs via apoptosis, a programmed and desirable mechanism for anticancer agents.

Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[2][3][4]. Viable cells convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells[4][5].

Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| H1299 | Lung Carcinoma | 21.5 ± 2.3 |

| HeLa | Cervical Cancer | 18.9 ± 2.1 |

| MCF-7 | Breast Cancer | 25.4 ± 3.0 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Data are presented as mean ± standard deviation and are illustrative.

Apoptosis Induction Analysis

To confirm if cytotoxicity is mediated by apoptosis, Western blot analysis is employed to detect key proteins in the apoptotic cascade[6]. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of executioner caspases[7][8]. Key markers include the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins, the release of cytochrome c, and the cleavage of caspase-3 and PARP[6][9].

Table 2: Hypothetical Effect of this compound (20 µM) on Apoptotic Protein Expression in A549 Cells

| Protein | Function | Relative Expression (% of Control) |

| Bcl-2 | Anti-apoptotic | 45 ± 5.2 |

| Bax | Pro-apoptotic | 175 ± 12.8 |

| Cytosolic Cytochrome c | Apoptosome formation | 250 ± 21.5 |

| Cleaved Caspase-3 | Executioner caspase | 310 ± 25.1 |

| Cleaved PARP | DNA repair enzyme | 280 ± 22.9 |

Data are presented as mean ± standard deviation and are illustrative.

Experimental Protocols & Visualizations

Protocol 1: MTT Cell Viability Assay [4][10]

-

Cell Seeding: Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[10].

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Protocol 2: Western Blot for Apoptotic Markers [11]

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[11].

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding[11].

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system[11].

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Part 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases. This section details methods to assess the compound's ability to suppress inflammatory responses, primarily by measuring pro-inflammatory cytokine production and inhibiting key inflammatory signaling pathways like NF-κB.

Cytokine Production Analysis

The enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in cell culture supernatants[12][13]. Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are key targets[14].

Table 3: Hypothetical Effect of this compound on LPS-induced Cytokine Production in RAW 264.7 Macrophages

| Cytokine | LPS (1 µg/mL) | LPS + Compound (10 µM) | % Inhibition |

| TNF-α (pg/mL) | 1250 ± 98 | 550 ± 45 | 56% |

| IL-6 (pg/mL) | 980 ± 75 | 340 ± 31 | 65% |

| IL-1β (pg/mL) | 640 ± 52 | 210 ± 20 | 67% |

Data are presented as mean ± standard deviation and are illustrative.

NF-κB Signaling Pathway Analysis

The NF-κB transcription factor is a master regulator of inflammation[15][16]. In resting cells, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), the IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory gene transcription[15][17]. The effect of the compound on this pathway can be assessed by Western blotting for phosphorylated IκBα and nuclear NF-κB p65.

Experimental Protocols & Visualizations

Protocol 3: Cytokine ELISA [12][18]

-

Cell Stimulation: Plate RAW 264.7 macrophages and pre-treat with this compound for 1 hour.

-

Inflammatory Challenge: Stimulate cells with lipopolysaccharide (LPS) for 24 hours to induce cytokine production.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

-

Add standards and samples (supernatants) to the wells and incubate.

-

Add a biotin-conjugated detection antibody.

-

Add an enzyme-labeled avidin (B1170675) or streptavidin (e.g., HRP-streptavidin)[13].

-

Add the enzyme substrate to produce a colorimetric signal.

-

-

Data Analysis: Measure absorbance and calculate cytokine concentrations by interpolating from the standard curve[13].

Part 3: Antioxidant Activity Screening

Oxidative stress contributes to the pathology of many diseases. Evaluating a compound's ability to scavenge free radicals or bolster cellular antioxidant defenses is a key part of its preliminary screening.

Chemical-based Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to measure the radical-scavenging ability of a compound[19][20]. The compound's ability to reduce the stable radical results in a color change that can be quantified spectrophotometrically.

Table 4: Hypothetical Radical Scavenging Activity of this compound

| Assay | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | 45.8 ± 4.1 |

| ABTS Radical Scavenging | 32.5 ± 3.7 |

| Ascorbic Acid (Control) | 8.2 ± 0.9 |

Data are presented as mean ± standard deviation and are illustrative.

Cell-based Antioxidant Assays

To assess antioxidant activity in a biological context, intracellular reactive oxygen species (ROS) levels can be measured. A common method uses the probe DCFH-DA, which becomes fluorescent upon oxidation by ROS[21]. A reduction in fluorescence in compound-treated cells following an oxidative challenge (e.g., with H₂O₂) indicates antioxidant activity[22].

Experimental Protocols & Visualizations

Protocol 4: DPPH Radical Scavenging Assay

-

Reaction Mixture: Prepare a reaction mixture containing the DPPH radical solution in methanol (B129727) and various concentrations of this compound.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.

References

- 1. InvivoChem [invivochem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by cyclo-oxygenase-2 inhibitor NS398 through a cytochrome C-dependent pathway in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. h-h-c.com [h-h-c.com]

- 13. Cytokine Elisa [bdbiosciences.com]

- 14. chondrex.com [chondrex.com]

- 15. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytokine Elisa [bdbiosciences.com]

- 19. Antioxidant properties of 2-O-beta-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 2-O-β-d-glucopyranosyl-l-ascorbic acid, a novel vitamin C derivative from Lycium barbarum, prevents oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2”-O-Acetylsprengerinin C and its Homologous Compounds in Ophiopogon Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogon, a genus of evergreen perennial herbs, is a rich source of diverse bioactive compounds, prominently featuring steroidal saponins (B1172615) and homoisoflavonoids. Among these, 2”-O-Acetylsprengerinin C, a steroidal saponin (B1150181), has garnered significant interest. This technical guide provides a comprehensive overview of 2”-O-Acetylsprengerinin C and its homologous compounds found within various Ophiopogon species, with a particular focus on Ophiopogon japonicus. The document details the chemical structures, quantitative distribution, and biological activities of these compounds. Furthermore, it presents in-depth experimental protocols for their extraction, isolation, and characterization, alongside an exploration of their modulation of key signaling pathways, including NF-κB and MAPK, which are crucial in inflammatory processes.

Introduction to Bioactive Compounds in Ophiopogon Species

The genus Ophiopogon, belonging to the Asparagaceae family, is widely distributed in East Asia and has a long history of use in traditional medicine. The tuberous roots of Ophiopogon japonicus, known as "Mai Dong," are particularly valued for their therapeutic properties, which are attributed to a rich phytochemical profile. The primary bioactive constituents of Ophiopogon species can be broadly categorized into steroidal saponins, homoisoflavonoids, and polysaccharides.

Steroidal Saponins: These are a major class of compounds in Ophiopogon and are responsible for a range of biological activities, including anti-inflammatory, anti-tumor, and cardioprotective effects. 2”-O-Acetylsprengerinin C is a notable example of a steroidal saponin found in this genus.

Homoisoflavonoids: These compounds are characteristic of Ophiopogon and possess significant antioxidant and anti-inflammatory properties. They are structurally distinct from common isoflavonoids and have been the subject of extensive research.

Polysaccharides: These macromolecules from Ophiopogon have demonstrated immunomodulatory, antioxidant, and anti-diabetic activities.

This guide will primarily focus on the steroidal saponin 2”-O-Acetylsprengerinin C and its structurally related homologous compounds within the Ophiopogon genus.

2”-O-Acetylsprengerinin C and its Homologous Compounds

Chemical Structure of 2”-O-Acetylsprengerinin C

2”-O-Acetylsprengerinin C is a steroidal saponin with the molecular formula C₄₆H₇₂O₁₇. Its structure is characterized by a steroidal aglycone core linked to a sugar moiety, with an acetyl group attached at the 2” position of the sugar chain.

Homologous Steroidal Saponins in Ophiopogon japonicus

Several steroidal saponins with structural similarities to 2”-O-Acetylsprengerinin C have been isolated from Ophiopogon japonicus. These compounds typically share the same or a similar steroidal aglycone, such as ruscogenin, and differ in their sugar chains or the acylation patterns of these sugars. A selection of these homologous compounds is presented in the table below.

Quantitative Data of Bioactive Compounds in Ophiopogon japonicus

The concentration of steroidal saponins and homoisoflavonoids can vary depending on the geographical origin and the specific part of the plant used (tuberous root vs. fibrous root). The following tables summarize the quantitative data for some of the key bioactive compounds found in Ophiopogon japonicus.

Table 1: Quantitative Data of Selected Steroidal Saponins in Ophiopogon japonicus

| Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Ophiopogonin D | Tuberous Root | Varies (CMD > ZMD) | HPLC-DAD-ELSD | [1][2] |

| Ophiopogonin D' | Tuberous Root | Varies (CMD > ZMD) | HPLC-DAD-ELSD | [1][2] |

| Ophiopojaponin C | Tuberous Root | Varies (ZMD > CMD) | HPLC-DAD-ELSD | [1][2] |

| Cixi-ophiopogon B | Tuberous Root | Not specified | HPLC-DAD-ELSD | [3] |

| Cixi-ophiopogon C | Tuberous Root | Not specified | HPLC-DAD-ELSD | [3] |

CMD: "Chuanmaidong" from Sichuan; ZMD: "Zhemaidong" from Zhejiang.

Table 2: Quantitative Data of Selected Homoisoflavonoids in Ophiopogon japonicus

| Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Methylophiopogonanone A | Tuberous Root | Varies (ZMD > CMD) | HPLC-DAD-ELSD | [1][2][3] |

| Methylophiopogonanone B | Tuberous Root | Varies (ZMD > CMD) | HPLC-DAD-ELSD | [1][2][3] |

| Methylophiopogonone A | Tuberous Root | Varies (ZMD > CMD) | HPLC-DAD-ELSD | [1][2] |

| Methylophiopogonone B | Tuberous Root | Varies (ZMD > CMD) | HPLC-DAD-ELSD | [1][2] |

Experimental Protocols

Extraction and Isolation of Steroidal Saponins from Ophiopogon japonicus

The following protocol provides a general framework for the extraction and isolation of total steroidal saponins (TSS) from the fibrous roots of Ophiopogon japonicus (FROJ), which can be adapted for the tuberous roots as well.[4]

Step 1: Preparation of Plant Material

-

Air-dry the fibrous or tuberous roots of Ophiopogon japonicus.

-

Grind the dried plant material into a coarse powder.

Step 2: Extraction

-

Macerate the powdered plant material with 70-75% ethanol (B145695) at room temperature for 24-48 hours.

-

Alternatively, perform reflux extraction with 70-75% ethanol for 2-3 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

Step 3: Enrichment of Total Steroidal Saponins using Macroporous Resin Chromatography [4]

-

Dissolve the crude extract in water.

-

Load the aqueous solution onto a pre-treated macroporous resin column (e.g., XAD-7HP).

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the total steroidal saponins with a stepwise or gradient elution of ethanol (e.g., 30%, 50%, 80% ethanol).

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions rich in steroidal saponins and concentrate to dryness.

Step 4: Further Purification by Column Chromatography

-

Subject the enriched saponin fraction to repeated column chromatography on silica (B1680970) gel or Sephadex LH-20.

-

Use solvent systems of increasing polarity, such as chloroform-methanol or ethyl acetate-methanol-water mixtures, for elution.

-

Monitor the fractions by TLC or HPLC to identify and isolate individual saponins.

Analytical Characterization

High-Performance Liquid Chromatography with Diode Array Detector and Evaporative Light Scattering Detector (HPLC-DAD-ELSD) [2][3]

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid).

-

Detection:

-

DAD: Set at a wavelength suitable for homoisoflavonoids (e.g., 296 nm).

-

ELSD: For the detection of steroidal saponins which lack a strong chromophore. Typical parameters include a drift tube temperature of 70°C and nitrogen as the nebulizing gas.

-

-

Quantification: Use external standards of purified compounds to create calibration curves.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes.

-

Mass Analyzer: Ion trap or time-of-flight (TOF) analyzers can be used for structural elucidation through tandem MS (MS/MS) experiments.

-

Fragmentation Analysis: The fragmentation patterns of the saponins in the MS/MS spectra provide valuable information about the aglycone and the sequence of the sugar units.

Signaling Pathways Modulated by Ophiopogon Compounds

The anti-inflammatory effects of steroidal saponins and homoisoflavonoids from Ophiopogon are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Ophiopogon saponins, such as Ophiopogonin D, have been shown to inhibit the NF-κB pathway.[5] The proposed mechanism involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by Ophiopogonin D.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play critical roles in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation, cell proliferation, and apoptosis. The activation of these kinases often leads to a pro-inflammatory response.

Extracts of steroidal saponins from Ophiopogon japonicus have been found to decrease the activity of p38 MAPK.[6] Polysaccharides from Ophiopogon have also been shown to suppress the p38 MAPK pathway.

Caption: Modulation of the p38 MAPK signaling pathway by Ophiopogon saponins.

Conclusion

2”-O-Acetylsprengerinin C and its homologous steroidal saponins, along with a rich profile of homoisoflavonoids, are key bioactive constituents of Ophiopogon species. Their significant anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, underscore their potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed information on the chemistry, quantitative analysis, and biological activities of these compounds, as well as robust experimental protocols for their study. Further research into the specific molecular targets and structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of 2''-O-Acetylsprengerinin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed synthesis, derivatization, and potential biological activities of 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) found in Ophiopogon japonicus. While a complete, published total synthesis is not currently available in the literature, this document outlines a plausible synthetic strategy based on known chemical transformations of similar molecules. The protocols provided are based on established methods for steroidal saponin modification and can be adapted for the synthesis and derivatization of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-stage process: the synthesis of the precursor, Sprengerinin C, followed by a regioselective acetylation.

Stage 1: Synthesis of Sprengerinin C

The aglycone of Sprengerinin C is ruscogenin (B1680278) . Therefore, the synthesis of Sprengerinin C involves the glycosylation of ruscogenin with the appropriate sugar moieties. The structure of Sprengerinin C consists of a trisaccharide chain attached to the ruscogenin core.

Experimental Protocol: Glycosylation of Ruscogenin (General Method)

This protocol is adapted from general methods for the synthesis of steroidal glycosides. Optimization will be required for the specific synthesis of Sprengerinin C.

Materials:

-

Ruscogenin

-

Protected sugar donors (e.g., thioglycosides or glycosyl bromides of the required sugars)

-

Activating agent (e.g., N-iodosuccinimide (NIS), trifluoromethanesulfonic acid (TfOH))

-

Anhydrous dichloromethane (B109758) (DCM)

-

Molecular sieves (4 Å)

-

Quenching solution (e.g., saturated sodium thiosulfate)

-

Purification reagents (silica gel for column chromatography)

Procedure:

-

To a solution of ruscogenin (1 equivalent) and the first protected sugar donor (1.2 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen), add freshly activated 4 Å molecular sieves.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to the appropriate temperature (e.g., -40 °C).

-

Add the activating agent (e.g., NIS/TfOH) portion-wise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature, filter through celite, and wash with DCM.

-

Wash the combined organic layer with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the glycosylated ruscogenin.

-

Repeat the glycosylation steps with the subsequent protected sugar donors to complete the trisaccharide chain.

-

Deprotect the sugar moieties using appropriate conditions (e.g., Zemplén deacetylation for acetyl protecting groups) to yield Sprengerinin C.

Table 1: Proposed Reaction Parameters for Sprengerinin C Synthesis

| Parameter | Proposed Condition | Notes |

| Ruscogenin:Sugar Donor Ratio | 1 : 1.2 per glycosylation step | Excess sugar donor to drive the reaction to completion. |

| Solvent | Anhydrous Dichloromethane (DCM) | Ensure anhydrous conditions to prevent hydrolysis. |

| Activating System | NIS/TfOH | Other activators like TMSOTf can also be explored. |

| Reaction Temperature | -40 °C to 0 °C | Temperature control is crucial for stereoselectivity. |

| Reaction Time | 2-12 hours per step | Monitor by TLC. |

| Purification | Silica Gel Column Chromatography | Gradient elution with hexane/ethyl acetate (B1210297) is common. |

Stage 2: Synthesis of this compound via Regioselective Acetylation

The final step is the selective acetylation of the 2''-hydroxyl group of the sugar chain on Sprengerinin C. This requires a regioselective acylation method to differentiate between the various hydroxyl groups.

Experimental Protocol: Regioselective O-Acetylation of Sprengerinin C (General Method)

This protocol is based on methods for regioselective acylation of carbohydrates and will require optimization for Sprengerinin C.

Materials:

-

Sprengerinin C

-

Acetic anhydride (B1165640) or acetyl chloride

-

Pyridine (B92270) or a non-nucleophilic base (e.g., 2,6-lutidine)

-

Anhydrous solvent (e.g., DCM, THF)

-

Catalyst (e.g., DMAP - 4-Dimethylaminopyridine, if necessary)

Procedure:

-

Dissolve Sprengerinin C (1 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and a non-nucleophilic base under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a controlled amount of acetic anhydride or acetyl chloride (e.g., 1.1 equivalents). A catalyst like DMAP (0.1 equivalents) can be added to facilitate the reaction.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.

-

Once the desired product is formed (and before over-acetylation occurs), quench the reaction by adding cold water or methanol.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography to isolate this compound.

Table 2: Proposed Reaction Parameters for Selective Acetylation

| Parameter | Proposed Condition | Notes |

| Acylating Agent | Acetic Anhydride | Milder than acetyl chloride, may offer better selectivity. |

| Solvent/Base | Pyridine or DCM/2,6-lutidine | Pyridine acts as both solvent and base. |

| Stoichiometry | Near-equimolar amounts of acylating agent | Crucial for achieving mono-acetylation. |

| Temperature | 0 °C to Room Temperature | Lower temperatures generally favor selectivity. |

| Reaction Time | 1-6 hours | Requires careful monitoring to avoid multiple acetylations. |

| Purification | Silica Gel Column Chromatography | To separate from unreacted starting material and di/poly-acetylated byproducts. |

Diagram 1: Proposed Synthetic Workflow for this compound

Caption: Proposed synthesis of this compound.

Derivatization Methods

Further derivatization of this compound can be explored to modify its physicochemical properties and biological activities.

-

Esterification/Acylation: The remaining free hydroxyl groups on the sugar moieties or the ruscogenin core can be esterified with various acyl chlorides or anhydrides to enhance lipophilicity.

-

Etherification: The hydroxyl groups can be converted to ethers (e.g., methylation) to block hydrogen bonding and potentially increase metabolic stability.

-

Oxidation: The secondary alcohols could be oxidized to ketones, which may alter the biological activity profile.

Application Notes on Biological Activity

Saponins (B1172615) isolated from Ophiopogon japonicus have demonstrated significant antioxidant and anti-inflammatory properties. While specific data for this compound is limited, it is plausible that it shares these activities.

Anti-inflammatory Activity:

Saponins from Ophiopogon japonicus have been shown to exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling pathways such as the p38 MAPK pathway.[1] This pathway is a key regulator of cytokine production.

Diagram 2: p38 MAPK Signaling Pathway

Caption: Inhibition of the p38 MAPK pathway by saponins.

Antioxidant Activity:

The antioxidant effects of these saponins may be mediated by enhancing the activity of endogenous antioxidant enzymes like Superoxide (B77818) Dismutase (SOD). SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

Diagram 3: SOD-mediated Antioxidant Pathway

Caption: Upregulation of SOD activity by saponins.

Summary of Quantitative Data

As the synthesis has not been published, experimental quantitative data is not available. The following table provides hypothetical target values for a successful synthesis.

Table 3: Hypothetical Yields for Synthesis

| Reaction Step | Target Yield (%) | Purity (%) |

| Glycosylation Step 1 | 60-70 | >95 |

| Glycosylation Step 2 | 50-60 | >95 |

| Glycosylation Step 3 | 40-50 | >95 |

| Deprotection | 80-90 | >98 |

| Regioselective Acetylation | 30-50 | >98 |

| Overall Yield | 4-10 | >98 |

Disclaimer: The synthetic protocols and quantitative data presented are proposed based on established chemical principles and are intended for guidance. Actual experimental conditions and results may vary and will require optimization. The biological activities described are based on studies of related compounds and may not be fully representative of this compound. Further research is required to validate these findings.

References

2''-O-Acetylsprengerinin C: Analytical Standards and Reference Materials - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) that has been identified and isolated from select plant species. As a distinct chemical entity, the availability of well-characterized analytical standards and reference materials is crucial for accurate quantification, impurity profiling, and toxicological assessment in research and drug development. This document provides an overview of the currently available information on this compound analytical standards, along with recommended protocols for its handling and preliminary analysis.

Commercially Available Analytical Standards

Several chemical suppliers offer this compound as a reference standard. The purity of these standards is a critical parameter for accurate analytical work.

Table 1: Commercially Available this compound Reference Standards

| Supplier | Catalog Number | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| ChemFaces | CFN92453 | ≥98% | 1220707-33-4 | C₄₆H₇₂O₁₇ | 897.07 |

| ESD MEDİKAL | ESD-883886 | ≥99% | 1220707-33-4 | C₄₆H₇₂O₁₇ | 897.07 |

Note: It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each specific lot of the reference standard. The CoA will provide detailed information on the purity, identity, and any identified impurities.

Physicochemical Properties and Handling

A summary of the known physicochemical properties and recommended handling procedures for this compound is provided below.

Table 2: Physicochemical Properties and Recommended Handling of this compound

| Property | Information |

| Appearance | White to off-white powder |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), and Ethanol.[1] |

| Storage Conditions | Short-term (up to 24 months): Store at 2-8°C in a tightly sealed vial.[1] Long-term (aliquoted solutions): Store at -20°C for up to two weeks.[1] |

| Handling | Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1] For quantitative analysis, it is recommended to prepare solutions on the day of use.[1] |

Analytical Methodologies (Hypothetical Protocols)

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Quantification

This hypothetical HPLC method is designed for the separation and quantification of this compound.

Experimental Workflow for HPLC Analysis